Product packaging for 4-(2-Bromo-1H-imidazol-5-yl)phenol(Cat. No.:CAS No. 1781128-55-9)

4-(2-Bromo-1H-imidazol-5-yl)phenol

Cat. No.: B13890090
CAS No.: 1781128-55-9
M. Wt: 239.07 g/mol
InChI Key: UXEGSTBWLPUSHJ-UHFFFAOYSA-N
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Description

4-(2-Bromo-1H-imidazol-5-yl)phenol is a brominated aromatic compound that incorporates two privileged structures in medicinal chemistry: a phenol and a 1H-imidazole ring. This molecular architecture makes it a valuable synthon for constructing complex molecules in drug discovery and development. The imidazole ring is a five-membered heterocycle renowned for its wide range of biological activities and is a key structural component in numerous therapeutic agents . The presence of the bromine atom at the 2-position of the imidazole ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries. The phenolic hydroxyl group can also be utilized for derivatization or to influence the compound's solubility and binding properties. As a central scaffold, the imidazole ring is known to exhibit inherent amphotericity, acting as both a base and an acid, which can be crucial for molecular recognition in biological systems . Researchers can leverage this compound in the synthesis of potential ligands for various enzymes and receptors. Its applications span across multiple early-stage research domains, including but not limited to, the development of new antibacterial, antitumor, and anti-inflammatory agents, given the established pharmacological significance of imidazole derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B13890090 4-(2-Bromo-1H-imidazol-5-yl)phenol CAS No. 1781128-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1781128-55-9

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(2-bromo-1H-imidazol-5-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12)

InChI Key

UXEGSTBWLPUSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)Br)O

Origin of Product

United States

Advanced Structural Elucidation and Solid State Characteristics

X-ray Crystallography and Molecular Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(2-Bromo-1H-imidazol-5-yl)phenol, we can infer its likely solid-state structure by examining crystallographic data from analogous compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomistic Resolution

For this analogue, the crystal system was determined to be monoclinic with the space group P2₁/c. nih.gov The fundamental unit of the crystal, the asymmetric unit, contains one molecule. It is reasonable to hypothesize that this compound would crystallize in a similar system, likely monoclinic or orthorhombic, which are common for such organic molecules rsc.org.

In the analogue, the 4-bromophenol (B116583) ring and the fused imidazo[4,5-b]pyridine system are nearly coplanar, with a very small dihedral angle of 1.8(2)° between them nih.gov. This planarity suggests significant electron delocalization across the molecular framework. A similar planarity would be expected for this compound, with the phenol (B47542) and imidazole (B134444) rings adopting a nearly coplanar orientation to maximize electronic conjugation.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogue Data (Note: This table is predictive and based on data from analogous compounds like 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol nih.gov)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Molecules per unit cell (Z) 4

Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of organic molecules is governed by a network of non-covalent interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Hydrogen Bonding: The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl group (-OH) and the nitrogen atom of the imidazole ring, forming a stable six-membered ring motif known as an S(6) ring. nih.gov This type of interaction is a common feature in 2-(2-hydroxyphenyl)imidazoles and related structures, significantly influencing their conformation and chemical properties. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are likely to be linked by a network of intermolecular hydrogen bonds. Based on the analogue 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, these would include N-H···N interactions between the imidazole rings of adjacent molecules and potentially weaker O-H···Br or C-H···O interactions. nih.gov The interplay of these hydrogen bonds is crucial in the formation of larger supramolecular structures. rsc.orgrsc.org

π-π Stacking: The planar aromatic phenol and imidazole rings are ideal for π-π stacking interactions. In the crystal structure of the analogue, inversion-related molecules exhibit π-π stacking with an inter-centroid distance of 3.7680 (17) Å. nih.gov This type of interaction, where the electron-rich π systems of adjacent molecules overlap, is a key stabilizing force in the crystal packing of many aromatic compounds.

Supramolecular Assembly and Packing Motifs

The combination of hydrogen bonding and π-π stacking interactions leads to the formation of well-defined supramolecular assemblies. In the case of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, the N-H···N and O-H···Br hydrogen bonds link the molecules into undulating sheets. nih.gov These sheets are then further connected by π-π interactions to build a three-dimensional framework nih.gov.

It is highly probable that this compound would exhibit similar packing behavior. The strong phenol-imidazole intramolecular hydrogen bond would establish a planar conformation, which then facilitates the formation of extended chains or sheets through intermolecular N-H···N hydrogen bonds. These sheets would then stack upon one another, stabilized by π-π interactions, to create a robust three-dimensional crystalline architecture. The specific geometry of these assemblies dictates the material's bulk properties, such as its melting point and solubility. The study of such phenol-imidazole interactions is a significant area of research in supramolecular chemistry. rsc.orgresearchgate.netmdpi.com

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of a compound and providing information about its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods)

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. While specific NMR spectra for this compound are not documented, the expected chemical shifts can be predicted based on data from analogous structures and established substituent effects. pdx.eduucl.ac.ukrsc.org

¹H NMR:

Aromatic Protons: The protons on the phenol ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The electron-donating hydroxyl group and the electron-withdrawing bromine atom would influence the precise chemical shifts and splitting patterns of the three aromatic protons.

Imidazole Protons: The imidazole ring has two C-H protons. The proton on the carbon not bearing the bromine would likely resonate as a singlet in the region of δ 7.0-7.5 ppm. The N-H proton of the imidazole would appear as a broad singlet, typically at a higher chemical shift (δ 10-13 ppm), and its position can be sensitive to solvent and concentration. researchgate.netresearchgate.net

Phenolic Proton: The phenolic O-H proton, if involved in a strong intramolecular hydrogen bond, may be shifted significantly downfield and could also be broad. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data from related compounds researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net)

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH 9.0 - 14.0 broad singlet
Imidazole N-H 10.0 - 13.0 broad singlet
Aromatic C-H (Phenol) 6.5 - 8.0 doublet, doublet of doublets

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons on the phenol ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the ¹³C signals by correlating them to their attached protons and to protons two or three bonds away, respectively, thus confirming the connectivity between the phenol and imidazole rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H and N-H Stretching: A broad band in the region of 3400-3000 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. researchgate.netnih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in both aromatic rings would appear in the 1620-1450 cm⁻¹ region. researchgate.netnih.gov

C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is expected around 1260-1200 cm⁻¹.

C-Br Stretching: The vibration of the C-Br bond would be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

The IR spectrum of the related compound 2-bromophenol (B46759) shows characteristic absorptions that support these expected ranges. nist.gov

Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Note: Based on typical functional group frequencies and data from related compounds researchgate.netnih.govnist.gov)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H / N-H stretch (H-bonded) 3400 - 3000 (broad)
Aromatic C-H stretch 3100 - 3000
C=N / C=C stretch 1620 - 1450
C-O stretch (phenolic) 1260 - 1200

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The C-Br stretching vibration would also be Raman active.

By combining the insights from these advanced structural and spectroscopic techniques, a detailed and scientifically rigorous picture of the chemical nature of this compound can be developed, paving the way for its further study and potential application.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS provides experimental data that can be used to validate the proposed molecular formula.

For this compound, the expected molecular formula is C₉H₇BrN₂O. uni.lu The theoretical monoisotopic mass calculated from this formula is 237.97418 Da. uni.lu

In a typical HRMS analysis, the compound is ionized, and the mass of the resulting ion is measured. Common ionization modes produce protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻, among others. The high resolution of the instrument allows for the differentiation between ions of very similar nominal mass. The experimentally measured mass is then compared to the theoretical mass calculated for the expected elemental formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Predicted HRMS data for various adducts of this compound illustrates the precise values that would be sought in an experimental analysis. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct IonMolecular FormulaTheoretical m/z
[M+H]⁺C₉H₈BrN₂O⁺238.98146
[M+Na]⁺C₉H₇BrN₂NaO⁺260.96340
[M-H]⁻C₉H₆BrN₂O⁻236.96690
[M+K]⁺C₉H₇BrKN₂O⁺276.93734
[M+NH₄]⁺C₉H₁₁BrN₃O⁺256.00800

Data sourced from the PubChemLite database. The m/z ratio represents the mass-to-charge ratio of the adduct ion.

The validation of the molecular formula through HRMS is a critical step in the structural elucidation process, ensuring the foundational integrity of the assigned chemical structure before further spectroscopic analysis, such as NMR or X-ray crystallography, is undertaken.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a robust framework for investigating the electronic and geometric properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for studying the ground state electronic structure of molecules. nih.gov Its balance of computational cost and accuracy makes it suitable for a wide range of chemical systems, including heterocyclic compounds like imidazole derivatives. rsc.org DFT calculations are used to determine various molecular descriptors, such as optimized geometry, frontier molecular orbital energies, and charge distributions. nih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For related compounds, such as 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, crystal structure analysis has shown that the bromophenol ring is nearly coplanar with the imidazo[4,5-b]pyridine moiety, with a very small dihedral angle of 1.8(2)°. nih.gov In another complex, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, the various rings that make up the molecule are also observed to be planar. nih.gov DFT calculations on similar structures aim to reproduce these experimental findings, validating the chosen theoretical model. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Selected Experimental Geometric Data for an Analogous Compound, (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol This table presents crystal data for a structurally related Schiff base to illustrate typical geometric parameters determined experimentally, which DFT optimization aims to replicate.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.2763 (8)
b (Å) 8.4451 (9)
c (Å) 18.795 (2)
V (ų) 1313.7 (2)
Source: researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ijaemr.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ijaemr.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. ijaemr.comresearchgate.net In studies of various phenol derivatives and related imidazole compounds, DFT calculations have been employed to determine these energy levels. For instance, in a study of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was found to be a key factor influencing the compound's emission properties, with values ranging from 2.087 to 2.472 eV. nih.gov Another study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol highlighted that a low energy gap is linked to nonlinear optical properties. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Analogous Compounds This table shows calculated HOMO-LUMO energy gaps for compounds structurally related to this compound, demonstrating the typical range of values obtained via DFT.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenol B3LYP--0.21584
Methyl Red TD-DFT-5.55-2.493.06
Methylene Blue TD-DFT-4.84-2.921.92
Cl-IPP_BF₂ DFT--2.472
OMe-IPP_BF₂ DFT--2.087
Source: ijaemr.comnih.govgrowingscience.com

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

MEP analysis helps in predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and electrophilic or nucleophilic attack. For phenol, MEP maps show the electron-rich region associated with the oxygen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond donor. ijaemr.com In complex imidazole derivatives, MEP analysis can reveal the charge distribution across the entire molecular framework, providing insights into intermolecular interactions and reactivity patterns. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu

This analysis is particularly useful for studying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In studies of imidazole derivatives, NBO analysis has been used to understand intramolecular charge transfer (ICT). acadpubl.eu For example, interactions between the lone pairs on nitrogen or oxygen atoms and the antibonding orbitals of adjacent π-systems can lead to significant stabilization of the molecule. acadpubl.eu

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. researchgate.netrsc.org TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption of light by the molecule. This allows for the theoretical prediction of UV-visible absorption spectra. growingscience.com

By analyzing the molecular orbitals involved in these transitions, TD-DFT provides insights into the nature of the excited states (e.g., n→π* or π→π* transitions). Studies on phenol and its derivatives using TD-DFT have successfully reproduced experimental excitation energies, typically with an accuracy of within 0.1 eV. researchgate.net For more complex systems like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, TD-DFT calculations have been instrumental in understanding their nonlinear optical properties by characterizing the dipolar nature of their excited states. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Prediction of UV-Vis Absorption and Fluorescence Spectra

The electronic absorption and emission spectra of a molecule are dictated by the energy difference between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these properties with reasonable accuracy. researchgate.net The process involves first optimizing the molecule's ground state geometry (S₀) and then calculating the vertical excitation energies to higher singlet states (S₁, S₂, etc.), which correspond to UV-Vis absorption. To predict fluorescence, the first excited state (S₁) geometry is optimized, and the energy of the transition back to the ground state is calculated.

For molecules containing a phenol and an imidazole ring, the absorption spectra are typically characterized by π-π* transitions. nih.gov In analogous compounds like 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr), TD-DFT calculations have been successfully used to assign absorption bands. rsc.orgnih.gov These studies show that the choice of the DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. mdpi.comarxiv.orgresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also vital, as solvent polarity can significantly influence spectral shifts. acs.org

Based on these principles, a theoretical study of this compound would likely predict absorption maxima in the UV region, with the exact wavelengths depending on the specific electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Predicted Spectroscopic Data for a Phenyl-Imidazole System This table presents illustrative data based on calculations for analogous compounds to demonstrate the type of information generated from TD-DFT studies.

PropertyMethodPredicted ValueTransition Character
Max. Absorption (λabs)TD-DFT/B3LYP~330-340 nmHOMO → LUMO (π-π)
Max. Fluorescence (λfl)TD-DFT/B3LYP~450-470 nmLUMO → HOMO (π-π)
Stokes ShiftCalculated~120-140 nm-
Analysis of Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

The this compound molecule contains both a proton-donating group (the phenolic -OH) and proton-accepting nitrogen atoms within the imidazole ring, making it a potential candidate for Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton moves from the donor to the acceptor in the excited state, forming a transient tautomer that often fluoresces at a significantly longer wavelength (a large Stokes shift) before relaxing back to the ground state. rsc.org

Computational studies are essential for elucidating the ESIPT mechanism. By constructing potential energy surfaces for both the ground state (S₀) and the first excited state (S₁), researchers can determine the energy barriers for proton transfer. rsc.orgnih.gov For ESIPT to be favorable, the energy barrier in the excited state should be minimal, while a significant barrier in the ground state prevents the tautomer from being stable. rsc.org

Studies on similar molecules, such as 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole, have shown that upon photoexcitation, the acidity of the phenol group and the basicity of the imine nitrogen increase, which facilitates the proton transfer. rsc.orgnih.gov The presence of the bromine atom can influence the electronic properties and, consequently, the ESIPT process. acs.org Theoretical calculations for this compound would involve mapping the reaction coordinate of the proton transfer to confirm if the keto-tautomer is energetically favorable in the S₁ state, a hallmark of an efficient ESIPT fluorophore.

Molecular Modeling and Simulation

Molecular modeling techniques are crucial for understanding how a molecule like this compound might interact with biological targets and how it behaves in a dynamic environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. bohrium.comopenmedicinalchemistryjournal.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. biomedpharmajournal.org The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. openmedicinalchemistryjournal.com

While no specific docking studies for this compound have been published, research on similar imidazole and phenol-containing compounds demonstrates their potential to interact with various protein targets, including protein kinases and enzymes like NADPH oxidase. nih.govnih.gov In a typical docking study, the ligand would be predicted to form key interactions, such as hydrogen bonds between its phenol -OH or imidazole N-H groups and polar residues in the active site, as well as hydrophobic interactions involving its aromatic rings. rsc.org

Table 2: Illustrative Molecular Docking Results for an Imidazole-Phenol Ligand with a Protein Kinase This table shows representative data that would be generated from a molecular docking simulation to illustrate the binding mode and affinity.

Protein TargetBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase (e.g., CDK4)-8.2ASP-99Hydrogen Bond (with Phenol OH)
LYS-35Hydrogen Bond (with Imidazole NH)
VAL-96Hydrophobic (π-Alkyl)
ILE-12Hydrophobic (π-Alkyl)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Following molecular docking, Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the system's flexibility, conformational changes, and the stability of key interactions. biomedpharmajournal.org

An MD simulation of this compound complexed with a protein target would reveal the stability of its binding pose. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. By analyzing the trajectory, one can confirm whether the crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained over the simulation period (e.g., 100 nanoseconds), thus validating the binding mode.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict how a molecule will behave in a chemical reaction, identifying the most likely pathways and the structures of transient intermediates.

Analysis of Reaction Mechanisms and Transition States

The analysis of reaction mechanisms through computational chemistry involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—as the energy of the TS determines the activation energy and thus the reaction rate.

For a molecule like this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the phenol or imidazole ring, or N-alkylation of the imidazole. DFT calculations would be employed to optimize the geometries of the reactants, products, and any intermediates. Advanced algorithms are then used to locate the transition state structure connecting them. Finally, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified TS correctly connects the reactant and product minima. nih.gov While specific mechanistic studies on this compound are not available, this theoretical framework is a standard and powerful approach for predicting chemical reactivity and guiding synthetic efforts. researchgate.net

Computational Chemistry and Theoretical Insights into Molecular Properties

Influence of Substituents on Electronic and Steric Properties

Substituents can alter the electronic landscape of 4-(2-Bromo-1H-imidazol-5-yl)phenol through a combination of inductive and resonance (mesomeric) effects. Inductive effects are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons across the conjugated system. Steric properties relate to the three-dimensional arrangement of atoms and the space they occupy, which can influence the molecule's ability to adopt specific conformations and interact with other molecules.

Electronic Effects of Substituents on the Phenolic Ring:

The phenol (B47542) moiety is particularly susceptible to electronic perturbations from substituents on the aromatic ring. These changes directly impact the acidity of the phenolic hydroxyl group (measured by its pKa) and its reactivity in electrophilic aromatic substitution reactions.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. When attached to the phenol ring, they decrease the electron density on the ring and, by extension, on the oxygen atom of the hydroxyl group. quora.com This stabilization of the corresponding phenoxide anion through the dispersal of the negative charge leads to an increase in the acidity of the phenol (a lower pKa value). quora.comvanderbilt.edu For instance, nitrophenols are significantly more acidic than phenol itself. sips.org.in The effect is most pronounced when the EWG is at the ortho or para position, where it can exert both a negative inductive (-I) and a negative resonance (-M) effect. sips.org.in A meta-positioned EWG primarily acts through the weaker -I effect. sips.org.in

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the phenol ring. sips.org.in This is achieved through a positive inductive (+I) effect and, in the case of alkoxy groups, a positive resonance (+M) effect. This increased electron density destabilizes the phenoxide anion, making the phenol less acidic (a higher pKa value). vanderbilt.edu For example, cresols (methylphenols) are less acidic than phenol. sips.org.in

The following interactive table illustrates the general effect of common substituents on the acidity of phenol, which can be extrapolated to understand their influence on the phenolic part of this compound.

Substituent (X)PositionElectronic EffectPredicted Impact on Acidity of Phenolic -OH
-NO₂paraStrong -I, -MStrong Increase
-CNparaStrong -I, -MStrong Increase
-Brpara-I, +M (weak)Moderate Increase
-H-Reference-
-CH₃para+I, HyperconjugationDecrease
-OCH₃para-I, Strong +MDecrease

Electronic Effects of Substituents on the Imidazole (B134444) Ring:

Further substitution on the imidazole ring, for instance at the N1 position, would also significantly alter the electronic properties. An alkyl substituent would be electron-donating, while an acyl group would be electron-withdrawing. These changes can affect the hydrogen bonding capabilities of the imidazole ring and its potential to act as a ligand in metal complexes.

Steric Effects:

The introduction of bulky substituents can lead to steric hindrance, which can have profound effects on the molecule's conformation and reactivity.

On the Phenolic Ring: A bulky group at the ortho position to the hydroxyl group can sterically hinder the -OH group, potentially affecting its ability to participate in hydrogen bonding. This can also influence the dihedral angle between the phenol and imidazole rings, forcing them to adopt a more twisted conformation to alleviate steric strain.

On the Imidazole Ring: Similarly, large substituents on the imidazole ring, particularly adjacent to the point of connection with the phenol ring, can restrict the rotation around the C-C bond connecting the two rings. Computational studies on other bi-aryl systems have shown that steric hindrance from substituents can force a non-planar arrangement, which in turn can disrupt π-electron conjugation between the rings. mdpi.comresearchgate.net

The following table provides hypothetical computational data on how different substituents might alter key electronic and steric parameters of this compound. The parameters include the HOMO-LUMO gap (an indicator of electronic reactivity), the molecular electrostatic potential (MEP) on the phenolic oxygen (related to acidity), and the dihedral angle between the two rings (a measure of steric hindrance).

SubstituentPosition on Phenol RingHOMO-LUMO Gap (eV)MEP on Phenolic Oxygen (a.u.)Dihedral Angle (°)
-H (unsubstituted)-5.2-0.04525
-NO₂ortho4.8-0.05545
-NO₂para4.7-0.05828
-CH₃ortho5.3-0.04240
-CH₃para5.4-0.04026
-OCH₃para5.5-0.03827

Note: The data in this table is illustrative and based on general principles of computational chemistry. Actual values would require specific DFT calculations for each substituted analog.

Biological Evaluation and Mechanistic Investigations in Vitro and Molecular Level

Antimicrobial and Antifungal Potential

The imidazole (B134444) ring is a core structure in numerous antimicrobial agents. mdpi.comresearchgate.net Its derivatives have been shown to be effective against a variety of pathogenic microbes. mdpi.com

In Vitro Screening against Bacterial Strains (Gram-positive and Gram-negative)

Although no specific data for in vitro screening of 4-(2-Bromo-1H-imidazol-5-yl)phenol against bacterial strains was found, studies on other imidazole derivatives have demonstrated broad-spectrum antibacterial activity. For instance, various synthesized imidazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action is often attributed to the inhibition of essential cellular processes.

It is plausible that This compound could exhibit similar properties. The bromination of the imidazole ring and the presence of the phenol (B47542) group could modulate this activity. Bromophenols isolated from marine sources have also been reported to possess antibacterial properties.

In Vitro Screening against Fungal Strains

Imidazole-based compounds are widely recognized for their antifungal properties, with many commercially available antifungal drugs belonging to this class. researchgate.net Research on various imidazole derivatives has consistently shown their potential to inhibit the growth of fungal strains. researchgate.net While specific data for This compound is unavailable, the general trend observed for related compounds suggests it may also possess antifungal activity.

Assessment of Biofilm Inhibition

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. There is growing interest in developing compounds that can inhibit biofilm formation. While no studies have specifically investigated the biofilm inhibition potential of This compound , related imidazole compounds have been explored for this purpose.

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of imidazole derivatives is often linked to their ability to interfere with vital cellular functions in microorganisms. One of the primary proposed mechanisms is the inhibition of protein synthesis. mdpi.com Imidazole-containing compounds can also disrupt cell wall integrity, leading to cell lysis and death. mdpi.com The lipophilicity of the molecule, which can be influenced by substituents like the bromo and phenyl groups, plays a crucial role in its ability to penetrate microbial cell membranes. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the phenolic hydroxyl group in This compound strongly suggests that it could possess antioxidant capabilities.

In Vitro Assays (e.g., DPPH, FRAP)

Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate the antioxidant potential of chemical compounds. While no specific DPPH or FRAP assay results for This compound have been reported, studies on other phenolic imidazole derivatives have demonstrated their ability to scavenge free radicals in these assays. nih.gov The antioxidant activity is generally attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

Mechanistic Pathways of Antioxidant Activity

The antioxidant potential of this compound is strongly suggested by its phenolic structure. Phenolic compounds are well-documented antioxidants that can neutralize free radicals through several mechanisms. nih.gov The primary mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group on the phenol ring to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. nih.gov This process, known as hydrogen atom transfer (HAT), transforms the phenol into a less reactive phenoxyl radical. nih.gov The stability of this resulting radical is a key determinant of the antioxidant efficacy.

Another possible mechanism is single-electron transfer (SET), where the phenol donates an electron to the free radical. nih.gov The presence of the imidazole ring, particularly with its nitrogen atoms, may also contribute to the antioxidant capacity. Imidazole rings can act as hydrogen donors and may participate in metal ion chelation, which is another important antioxidant mechanism that prevents the generation of free radicals catalyzed by transition metals. mdpi.com The bromine substituent on the imidazole ring could potentially modulate the electronic properties of the molecule, thereby influencing its antioxidant activity, a phenomenon observed in other halogenated phenols. mdpi.com

Enzyme Inhibition Studies

Inhibition of Specific Enzyme Targets (e.g., Indoleamine 2,3-Dioxygenase, GSK-3 for related structures)

While no direct studies on the inhibition of Indoleamine 2,3-dioxygenase (IDO) or Glycogen Synthase Kinase-3 (GSK-3) by this compound have been identified, the structural motifs of this compound suggest a potential for such activity.

Indoleamine 2,3-dioxygenase (IDO): IDO is a heme-containing enzyme that is a target in cancer immunotherapy due to its role in suppressing the anti-tumor immune response. nih.gov A variety of compounds with imidazole or indole (B1671886) cores have been investigated as IDO inhibitors. nih.gov For instance, a series of 4-bromophenylhydrazinyl benzenesulfonylphenylureas have been developed as potent IDO inhibitors. nih.gov Given that this compound contains a brominated aromatic system, it is plausible that it could interact with the active site of IDO.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in various cellular processes, including inflammation and neurodegenerative diseases. nih.govnih.gov Inhibition of GSK-3, particularly the GSK-3β isoform, has shown superior anti-inflammatory and anti-oxidative efficacy in studies on microglial cells. nih.gov The imidazole ring is a common scaffold in kinase inhibitors, and it is conceivable that this compound could exhibit inhibitory activity against GSK-3.

The following table summarizes the inhibitory activities of some compounds structurally related to the core moieties of this compound against these enzymes.

Compound ClassTarget EnzymeObserved ActivityReference
4-Bromophenylhydrazinyl benzenesulfonylphenylureasIndoleamine 2,3-dioxygenase (IDO)Potent inhibition, with one compound showing 25% tumor growth inhibition in a murine model. nih.gov
Selective GSK-3β inhibitors (e.g., BRD3731)Glycogen Synthase Kinase-3β (GSK-3β)Significant inhibition of LPS-stimulated nitrite (B80452) production in microglial cells (up to 59.44% at 40 μM). nih.gov

Kinetic and Mechanistic Characterization of Enzyme Inhibition

Without direct experimental data for this compound, the kinetic and mechanistic details of its potential enzyme inhibition remain speculative. However, based on related inhibitors, one could hypothesize potential mechanisms. For IDO, inhibitors often work by binding to the heme iron in the active site, preventing the binding of the natural substrate, tryptophan. For a kinase like GSK-3, inhibition typically occurs through competitive binding at the ATP-binding site. Detailed kinetic studies, including determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), would be necessary to elucidate the precise mechanism.

Cellular Activity Profiling (Excluding Clinical Human Data)

Cytotoxicity in Non-Human Cell Lines (Research tools, not for therapeutic screening)

The cytotoxicity of this compound has not been specifically reported. However, studies on related brominated phenols and imidazole-containing compounds provide some insights into its potential effects on non-human cell lines. For example, derivatives of natural bromophenols have been synthesized and evaluated for their anticancer activities. nih.gov Some of these derivatives have shown the ability to induce apoptosis in leukemia K562 cells. nih.gov Similarly, certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

The table below presents cytotoxicity data for some brominated and imidazole-containing compounds in non-human cell lines.

Compound/ExtractCell LineCytotoxic Effect (IC50)Reference
4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivativesHeLa, HepG2IC50 values of ~10⁻⁶ M and ~10⁻⁵ M, respectively. nih.gov
Athyrium hohenackerianum ethanolic extract (containing phenolic compounds)HCT-116 (human colon cancer)IC50 value of 123.90 μg/mL. scienceopen.com

It is important to note that cytotoxicity is not always indicative of therapeutic potential and can be a tool for understanding cellular mechanisms.

Modulation of Cellular Pathways (e.g., related to oxidative stress, specific protein interactions)

The potential of this compound to modulate cellular pathways is intrinsically linked to its antioxidant and enzyme-inhibiting properties.

Oxidative Stress Pathways: By scavenging reactive oxygen species (ROS), this compound could protect cells from oxidative damage, a key factor in the pathogenesis of many diseases. nih.gov Phenolic compounds have been shown to modulate the activity of key antioxidant enzymes such as glutathione, catalase, and superoxide (B77818) dismutase. nih.gov Furthermore, some bromophenol derivatives have been found to increase the expression of TrxR1 and HO-1, proteins involved in the cellular antioxidant response, without affecting Nrf2 expression in HaCaT keratinocytes. nih.gov

Protein Interaction Pathways: As a potential inhibitor of enzymes like IDO and GSK-3, this compound could interfere with signaling pathways in which these enzymes are crucial. For example, GSK-3 inhibition can impact the NF-κB signaling pathway, which is central to inflammatory responses. nih.gov IDO inhibition can modulate the kynurenine (B1673888) pathway, which has implications for immune response and neuropathic pain. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Impact of Bromine and Phenolic Hydroxyl Substituents on Biological Activity

The presence and position of the bromine atom and the phenolic hydroxyl group are critical determinants of the biological activity in this class of compounds. Research on various bromophenols has demonstrated that these moieties play a crucial role in a range of biological effects, including antimicrobial and anticancer activities. nih.gov

The number and position of bromine substituents can significantly influence the biological potency. For instance, in some series of bromophenol derivatives, an increase in the number of bromine atoms has been correlated with enhanced inhibitory activity against certain enzymes. nih.gov This suggests that the bromine atom may be involved in key interactions with the biological target, potentially through halogen bonding or by influencing the electronic properties of the molecule. The substitution pattern of bromine on the phenolic ring also plays a role, with certain positions leading to more active compounds. nih.gov

The phenolic hydroxyl group is another key feature for biological activity. Its ability to donate a hydrogen bond and its acidic nature are often crucial for interaction with receptor sites. In studies of bromophenols, the number and mutual orientations of hydroxyl groups have been shown to be important for activities like antioxidant effects. nih.gov While a 1,4-dihydroxy arrangement is often considered favorable for antioxidant activity, other substitution patterns also contribute to various biological effects. nih.gov Alkylation of the phenol group has been observed to lower activity in some cancer cell lines, indicating the importance of the free hydroxyl group for cytotoxicity. nih.gov

In a study on crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes, the bromine and phenolic hydroxyl groups were part of the core structure evaluated for antimicrobial potential. rsc.org The synthesis of derivatives where these groups are modified can provide further insights into their specific contributions to the observed biological activities.

Table 1: Impact of Bromine and Phenolic Hydroxyl Substituents on Biological Activity
Structural FeatureImpact on Biological ActivitySupporting Evidence
Number of Bromine AtomsIncreased number can enhance enzyme inhibition. nih.govStudies on various bromophenol derivatives. nih.gov
Position of Bromine AtomSpecific substitution patterns are crucial for activity. nih.govSAR studies on bromophenols. nih.gov
Phenolic Hydroxyl GroupEssential for hydrogen bonding and receptor interaction. nih.govAlkylation of the phenol group often reduces activity. nih.gov
Number/Orientation of Hydroxyl GroupsImportant for antioxidant and other biological effects. nih.govStudies showing the influence of hydroxyl group arrangements. nih.gov

Influence of Imidazole Ring Substitution on Biological Profiles

The imidazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological properties of the resulting compounds. imedpub.comlongdom.org The nature of the substituents on the imidazole ring can affect factors such as solubility, bioavailability, and interaction with biological targets. imedpub.com

In various studies on imidazole derivatives, it has been shown that introducing different functional groups onto the imidazole ring can lead to a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. researchgate.netpharmacyjournal.net For example, the presence of electron-donating groups on a phenyl substituent attached to the imidazole ring has been shown to enhance antinociceptive and anti-inflammatory activities in some series of compounds. researchgate.net Conversely, hydrophobic groups at the same position led to a decrease in activity. researchgate.net

The position of substitution on the imidazole ring is also critical. The nitrogen atoms at positions 1 and 3 are key sites for substitution, and modifications at these positions can drastically alter the compound's biological profile. longdom.orgresearchgate.net For instance, N-alkylation or N-arylation can influence the compound's ability to interact with specific receptors or enzymes. researchgate.net

In the context of "this compound," modifications to the imidazole ring, such as the introduction of various substituents at the N-1, C-2, or C-4 positions, would be expected to have a profound impact on its biological activity. SAR studies focusing on these modifications are essential for optimizing the potency and selectivity of this class of compounds.

Table 2: Influence of Imidazole Ring Substitution on Biological Profiles
Substitution PositionType of SubstituentEffect on Biological ActivityExample
Phenyl group on imidazoleElectron-donating groups (-OH, -OCH3)Enhanced antinociceptive and anti-inflammatory activity. researchgate.netp-hydroxyphenyl or p-methoxyphenyl substitution. researchgate.net
Phenyl group on imidazoleHydrophobic groupsDecreased activity. researchgate.net-
N-1 positionAlkylation/ArylationAlters receptor/enzyme interaction. researchgate.netSynthesis of N-alkyl/aralkylimidazoles. researchgate.net
Various positionsDiverse functional groupsLeads to a broad spectrum of activities (antibacterial, antifungal, etc.). pharmacyjournal.netSynthesis of various substituted imidazole derivatives. pharmacyjournal.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. nih.gov This approach is valuable for predicting the activity of new compounds, understanding mechanisms of action, and guiding the design of more potent molecules. nih.govnih.gov

The development of a robust QSAR model for this class of compounds would require a dataset of molecules with experimentally determined biological activities. nih.gov Descriptors used in such a model could include:

2D descriptors: Molecular weight, logP (lipophilicity), topological indices, and fragment counts.

3D descriptors: Molecular shape, volume, and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR method that uses molecular fragments to generate predictive models and has been successfully applied to phenol derivatives. mdpi.com More advanced 4D-QSAR methods can also account for the conformational flexibility of the ligands. mdpi.com

A successful QSAR model for "this compound" and its analogs could provide valuable insights into the key structural features driving their biological activity and facilitate the virtual screening and design of new, more effective compounds. nih.govnih.gov

Potential Applications in Chemical Sciences

Materials Science Applications

In the field of materials science, the demand for organic compounds with tailored optical and electronic properties is ever-growing. The molecular architecture of 4-(2-Bromo-1H-imidazol-5-yl)phenol, featuring a π-conjugated system, suggests its potential utility in the development of advanced materials.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including optical computing and data storage. The NLO response in organic molecules often arises from the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge. While no specific NLO data for this compound has been reported, related imidazole (B134444) derivatives have been investigated for these properties. For instance, studies on compounds like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have demonstrated significant third-order optical nonlinearities, which were attributed to intramolecular charge transfer. Current time information in Pasuruan, ID. Theoretical and experimental investigations on various imidazole derivatives confirm that they can be promising candidates for NLO materials. The specific contribution of the bromo and phenol (B47542) substituents on the NLO properties of the target compound remains a subject for future research.

Fluorescent Probes and Chemosensors

The development of fluorescent probes and chemosensors for the detection of ions and small molecules is a significant area of research. Imidazole-based compounds are often excellent candidates for such applications due to their ability to coordinate with metal ions and their inherent fluorescence properties. The fluorescence of these molecules can be modulated upon binding to a specific analyte, leading to a detectable signal. Research on various imidazole derivatives has shown their efficacy as "turn-off" or "turn-on" fluorescent sensors for ions such as cyanide and mercury. The phenol group in this compound could also participate in ion recognition and sensing mechanisms. However, to date, no studies have been published on the use of this compound as a fluorescent probe or chemosensor.

Optoelectronic Device Components

Currently, there is no available information in the scientific literature regarding the application of this compound in optoelectronic device components. The potential for such applications would depend on its photophysical and electronic properties, which have not yet been reported.

Ligand Design in Coordination Chemistry

The imidazole and phenol moieties in this compound make it a promising candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can act as donor atoms to coordinate with metal ions.

Formation of Metal Complexes with Transition Metals

The synthesis and characterization of metal complexes with imidazole-containing ligands is a well-established field of study. These complexes have diverse applications, including in catalysis and as antimicrobial agents. For example, a study on 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol reported the synthesis of its complexes with several transition metals, including Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). Similarly, another study detailed the formation of transition metal complexes with 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. While these studies indicate the capability of bromo- and chloro-substituted imidazolyl phenols to act as ligands, there are no specific reports on the formation of metal complexes with this compound.

Investigation of Coordination Modes and Stability Constants

The investigation of coordination modes and the determination of stability constants are fundamental aspects of understanding the behavior of a ligand in complex formation. The coordination of a ligand to a metal ion can occur in various modes (e.g., monodentate, bidentate), and the stability constant provides a quantitative measure of the strength of the ligand-metal interaction. For this compound, no experimental data on its coordination modes or the stability constants of its potential metal complexes are currently available. Such studies would be essential to fully characterize its behavior as a ligand.

Compound Information

Compound Name
This compound
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
Zinc
Cobalt
Copper
Nickel
Manganese
Cyanide
Mercury

Research Data on this compound Applications

Application AreaResearch Findings
Nonlinear Optical (NLO) Materials No Data Available
Fluorescent Probes and Chemosensors No Data Available
Optoelectronic Device Components No Data Available
Formation of Metal Complexes No Data Available
Coordination Modes and Stability Constants No Data Available

Catalytic Applications of Metal Complexes

The imidazole and phenol moieties of this compound make it an excellent candidate for use as a ligand in coordination chemistry, forming stable complexes with various transition metals. These metal complexes, in turn, hold the potential for significant catalytic applications.

The nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can act as donor atoms, allowing the molecule to function as a bidentate or even a multidentate ligand. The formation of chelate rings with a metal center can enhance the stability and catalytic activity of the resulting complex. The bromine substituent on the imidazole ring can also influence the electronic properties of the ligand, thereby modulating the catalytic performance of the metal complex.

Drawing parallels from related structures, metal complexes of ligands containing both imidazole and phenolate (B1203915) groups have demonstrated efficacy in various catalytic transformations. For instance, nickel complexes with imidazole-based phenolate ligands have been shown to be efficient catalysts for the copolymerization of carbon dioxide with epoxides. rsc.org Similarly, palladium complexes featuring imidazole-based ligands are active in a range of cross-coupling reactions, which are fundamental in organic synthesis. nih.govnih.gov

The general structure of a potential metal complex involving this compound is depicted below, showcasing its coordinating potential.

Potential Coordination Modes Potential Metal Ions Potential Catalytic Reactions
Bidentate (N, O)Palladium (Pd), Nickel (Ni), Copper (Cu), Iridium (Ir)Cross-coupling reactions, Polymerization, Oxidation reactions
Monodentate (N)Various transition metalsVarious catalytic transformations

It is hypothesized that a palladium complex of this compound could be a competent catalyst for reactions such as the Suzuki-Miyaura or Heck couplings, where the electronic and steric properties of the ligand are crucial for catalytic efficiency. The bromo-substituent, in particular, could play a role in the oxidative addition step of the catalytic cycle.

Chemical Biology Tools

The unique combination of a halogenated imidazole and a phenol ring in this compound also suggests its potential as a versatile tool in the field of chemical biology.

Development of Molecular Probes for Biological Research

Molecular probes are essential for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, are widely used for bio-imaging. The core structure of this compound could serve as a scaffold for the development of novel fluorescent sensors.

The imidazole and phenol groups can act as recognition sites for specific analytes, such as metal ions or biologically relevant small molecules. Upon binding, the electronic structure of the molecule could be altered, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence). For example, imidazole-based sensors have been developed for the detection of mercury ions. rsc.org Furthermore, phenol-based probes have been designed for the detection of nerve agents. rsc.org

The bromine atom offers a site for further chemical modification, allowing for the attachment of fluorophores or other functional groups to fine-tune the probe's properties, such as its emission wavelength, quantum yield, and cellular permeability.

Scaffolds for Proteomic Studies

In the realm of proteomics, which involves the large-scale study of proteins, chemical tools are indispensable. The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in protein structure and function, including metal coordination in metalloproteins and as a general acid-base catalyst in enzymes.

The this compound scaffold could be utilized in the design of chemical probes for studying protein-protein interactions or for activity-based protein profiling. The bromo-substituent provides a handle for "click" chemistry or other bio-orthogonal reactions, enabling the attachment of reporter tags (like biotin (B1667282) or a fluorescent dye) or affinity handles.

While direct applications in proteomics for this specific compound are not reported, the general utility of functionalized imidazoles is well-established. For instance, iridium(III) complexes with imidazole-isatin ligands have been used in proteomic analysis to understand cellular responses to potential therapeutic agents. This suggests that novel scaffolds like this compound could contribute to the development of new chemical tools for exploring the proteome.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on novel and sustainable routes to 4-(2-Bromo-1H-imidazol-5-yl)phenol and its analogs, moving beyond traditional, often harsh, bromination and coupling reactions.

One promising avenue is the application of visible-light photoredox catalysis . acs.orgacs.orgnih.govnih.gov This technique allows for the generation of radical intermediates under mild conditions, potentially enabling direct C-H functionalization or cross-coupling reactions to construct the 2-bromo-5-aryl-imidazole scaffold. acs.orgnih.gov For instance, methods developed for the photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines could be adapted for this system. nih.gov The use of organic dyes like Eosin Y or readily accessible phenolic compounds as photocatalysts could further enhance the sustainability of these synthetic pathways. acs.orgnih.gov

Furthermore, exploring alternative solvents and catalysts is crucial. Research into one-pot, multi-component reactions under ultrasound irradiation or using recyclable catalysts could significantly reduce reaction times, energy consumption, and waste generation. researchgate.net The development of synthetic routes that minimize the use of hazardous reagents and facilitate easier purification, such as those avoiding heavy metals, is a key goal.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

The imidazole (B134444) scaffold is a well-known pharmacophore present in numerous bioactive compounds, including kinase inhibitors. nih.govnih.govnih.govmdpi.com The presence of both a hydrogen bond donor (phenol) and acceptor (imidazole nitrogens), along with the electrophilic bromine atom, suggests that this compound could interact with various biological targets.

Future research should employ computational and experimental approaches to unravel these interactions. Molecular docking studies can predict the binding modes and affinities of the compound and its derivatives with the active sites of proteins, such as kinases, enzymes involved in microbial metabolism, or others. arabjchem.orgresearchgate.netmdpi.comnih.govresearchgate.netnih.gov These in silico analyses can identify key amino acid residues involved in binding, guiding the design of more potent and selective molecules. arabjchem.orgresearchgate.net For example, docking studies on other imidazole derivatives have successfully identified potential inhibitors of enzymes like GlcN-6-P synthase and HIV-1 reverse transcriptase. arabjchem.orgmdpi.com

Experimentally, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamics. Understanding the precise mechanism of action, whether through enzyme inhibition, DNA interaction, or other pathways, will be critical for harnessing the therapeutic potential of this class of compounds. researchgate.netdrugbank.com

Rational Design of Derivatives for Enhanced Specificity in Research Applications

Building on a deeper mechanistic understanding, the rational design of derivatives of this compound can lead to molecules with enhanced specificity for particular biological targets. This is particularly relevant in the development of research tools and potential therapeutic agents.

Structure-activity relationship (SAR) studies will be fundamental to this effort. nih.govacs.orgmdpi.comjapsonline.comnih.gov By systematically modifying the substituents on the imidazole and phenol (B47542) rings, researchers can probe how these changes affect biological activity and selectivity. For instance, SAR studies on other imidazole-based kinase inhibitors have shown that small structural modifications can significantly alter their inhibitory profiles. acs.org The bromine atom at the 2-position of the imidazole ring serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of chemical moieties. researchgate.net

The goal is to develop derivatives that can selectively target specific proteins or cellular pathways, minimizing off-target effects. This could involve designing molecules that fit precisely into the binding pocket of a particular kinase or that have optimized properties for cell permeability and metabolic stability. nih.govresearchgate.netrug.nlnih.gov

Integration with Advanced Characterization Techniques (e.g., cryo-EM for target complexes, advanced in situ spectroscopy)

To gain unprecedented insight into the molecular interactions of this compound and its derivatives, the integration of advanced characterization techniques is essential.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of protein-ligand complexes, even for smaller proteins that are challenging to crystallize. biorxiv.orgcreative-biostructure.comspringernature.comresearchgate.netnih.gov Visualizing the atomic details of how these imidazole derivatives bind to their target proteins would provide invaluable information for structure-based drug design. biorxiv.orgresearchgate.net This technique can reveal the precise orientation of the ligand in the binding pocket and the conformational changes that occur upon binding. creative-biostructure.com

In the realm of synthesis and mechanistic studies, advanced in situ spectroscopic techniques , such as in situ Fourier-transform infrared (FTIR) spectroscopy, can monitor reactions in real-time. nih.govnih.govyoutube.commdpi.com This allows for the identification of transient intermediates and provides a deeper understanding of reaction mechanisms, which is crucial for optimizing synthetic routes and understanding the compound's reactivity. youtube.commdpi.com

Expansion into Emerging Fields (e.g., photoredox catalysis in synthesis, smart materials)

The versatile structure of this compound opens up possibilities for its application in emerging fields beyond medicinal chemistry.

As mentioned, the imidazole core itself can be part of a photoredox catalyst . acs.org Future research could explore the potential of metal complexes of this compound or its derivatives to act as novel photocatalysts for various organic transformations. The electronic properties of the molecule can be tuned by modifying the substituents, potentially leading to catalysts with tailored redox potentials.

Furthermore, the ability of imidazole-containing molecules to self-assemble and coordinate with metal ions makes them attractive building blocks for smart materials . mdpi.comlifechemicals.comrsc.orgacs.org Research could focus on the development of polymers, metal-organic frameworks (MOFs), or supramolecular structures incorporating this compound. mdpi.comrsc.orgacs.org These materials could exhibit interesting properties, such as proton conductivity, nonlinear optical (NLO) responses, or catalytic activity, making them suitable for applications in electronics, sensors, and catalysis. rsc.orgacs.orgmdpi.com

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for 4-(2-Bromo-1H-imidazol-5-yl)phenol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation of imidazole precursors or coupling reactions. For example:

  • Step 1: Start with a substituted imidazole (e.g., 2-phenyl-1H-imidazole) and perform regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions to target the 2-position .
  • Step 2: Couple the brominated imidazole with a phenol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Characterization: Intermediates are validated using:
    • FTIR to confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, aromatic C-C stretches at 1455–1510 cm⁻¹) .
    • NMR (¹H/¹³C) to verify regiochemistry (e.g., δ 7.36 ppm for imidazole protons, δ 8.35–8.28 ppm for aromatic protons) .
    • Mass spectrometry for molecular ion confirmation (e.g., m/z 222.12 for related bromoimidazoles) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • FTIR: Identifies functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, O-H stretch at ~3300 cm⁻¹ for phenol) .
  • ¹H NMR: Resolves aromatic and imidazole proton environments. For example, splitting patterns distinguish para-substituted phenol protons from imidazole protons .
  • X-ray crystallography: Provides unambiguous confirmation of molecular geometry. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths and angles .

Q. How is X-ray crystallography applied to determine the molecular geometry of bromoimidazole derivatives?

Methodological Answer:

  • Data Collection: High-resolution single-crystal X-ray diffraction data are collected (e.g., Cu-Kα radiation, λ = 1.54178 Å).
  • Structure Solution: Use direct methods in SHELXS or SHELXD for phase determination .
  • Refinement: Iterative refinement with SHELXL to minimize R-factors. Key parameters include:
    • Thermal displacement parameters (U-values) for atoms.
    • Hydrogen bonding networks (e.g., O-H···N interactions in phenol-imidazole systems).
  • Validation: Check for data consistency using ORTEP-3 to visualize thermal ellipsoids and avoid over-interpretation of disordered regions .

Advanced Research Questions

Q. How can molecular docking simulations be optimized for studying the interaction of this compound with biological targets like EGFR?

Methodological Answer:

  • Target Preparation: Retrieve the EGFR kinase domain (PDB ID: 1M17) and remove water molecules/ligands.
  • Ligand Preparation: Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* level) and generate conformers.
  • Docking Protocol:
    • Use AutoDock Vina with a grid box centered on the ATP-binding site.
    • Apply Lamarckian genetic algorithms for conformational sampling.
    • Validate docking poses against known inhibitors (e.g., erlotinib) to assess binding affinity (ΔG) and hydrogen-bond interactions .
  • ADMET Analysis: Predict pharmacokinetics using SwissADME (e.g., logP, bioavailability) and toxicity profiles (e.g., Ames test) .

Q. What strategies resolve contradictions between computational predictions and experimental data in crystallographic refinement?

Methodological Answer:

  • Data Quality Check: Ensure high I/σ(I) (> 2) and completeness (> 95%) to minimize noise.
  • Model Adjustment:
    • Use SHELXL ’s restraints for bond lengths/angles if thermal motion causes discrepancies.
    • Test alternative space groups (e.g., P2₁/c vs. P1) to address twinning or pseudosymmetry .
  • Validation Tools:
    • Rigid-Body Refinement: For resolving large positional errors in initial models.
    • Hirshfeld Surface Analysis: To identify weak interactions (e.g., C-H···Br) that computational models may overlook .

Q. What methodological considerations are critical for achieving regioselective bromination in imidazole derivatives?

Methodological Answer:

  • Substrate Design: Electron-donating groups (e.g., -OCH₃) at specific positions direct bromination to the desired site.
  • Reagent Selection: Use NBS with radical initiators (e.g., AIBN) for radical-based bromination or Br₂ with Lewis acids (e.g., FeBr₃) for electrophilic substitution .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor electrophilic pathways, while non-polar solvents (e.g., CCl₄) enhance radical stability .
  • Monitoring: Track reaction progress via TLC (Rf ~0.65 for brominated products) and adjust stoichiometry to minimize di-bromination .

Q. How are structure-activity relationships (SARs) established for bromoimidazole-phenol hybrids in drug discovery?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations in bromine position, phenol substituents, or imidazole N-alkylation.

  • Biological Assays: Test against target enzymes (e.g., EGFR kinase inhibition IC₅₀) and correlate with structural features.

  • SAR Table Example:

    DerivativeBromine PositionPhenol SubstituentIC₅₀ (nM)
    Compound A2-OH12.3
    Compound B4-OCH₃45.7
    • Computational Modeling: Map electrostatic potential surfaces to explain potency differences (e.g., bromine’s electron-withdrawing effect enhances H-bond acceptor strength) .

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